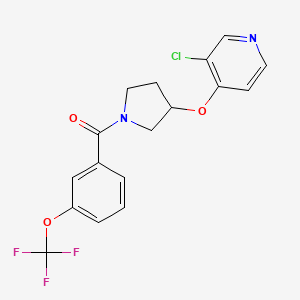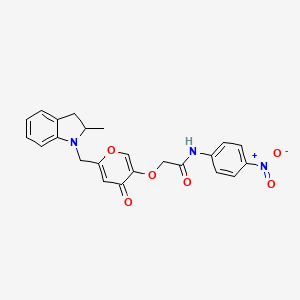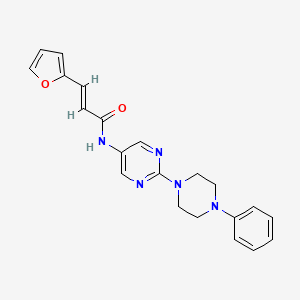
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide, also known as FPA, is a chemical compound that has been recently studied for its potential use in scientific research applications. FPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide is not fully understood, but several studies have suggested that it may act as a protein kinase inhibitor. Specifically, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to inhibit the activity of several protein kinases that are involved in cell signaling pathways, including the Akt and ERK pathways.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to have several other biochemical and physiological effects. For example, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of several neurotransmitters, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to have low toxicity in several cell lines and animal models. However, one limitation of using (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide. One area of interest is in the development of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide-based therapeutics for the treatment of cancer. Additionally, further investigation into the mechanism of action of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide may provide insights into the regulation of cell signaling pathways. Finally, the potential use of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide in the treatment of neurological disorders, such as Alzheimer's disease, warrants further investigation.
Synthesemethoden
The synthesis of (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been described in several scientific publications. One such method involves the reaction of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid with furan-2-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with (E)-3-bromoacrylamide to yield (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been studied for its potential use in several scientific research applications. One area of interest is in the field of cancer research. (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, (E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20(9-8-19-7-4-14-28-19)24-17-15-22-21(23-16-17)26-12-10-25(11-13-26)18-5-2-1-3-6-18/h1-9,14-16H,10-13H2,(H,24,27)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGTYLZEQAODLC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

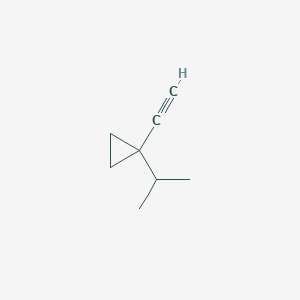
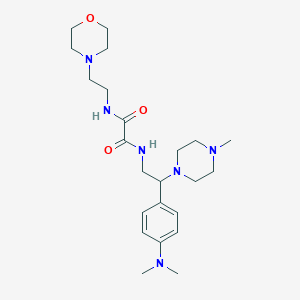

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2814787.png)

![N-[4-(dimethylamino)benzyl]-2-(methylthio)-4-morpholin-4-ylquinazoline-7-carboxamide](/img/structure/B2814789.png)

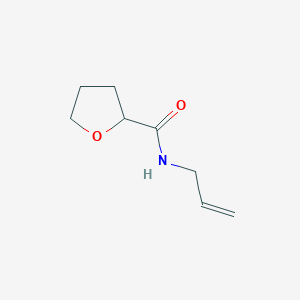
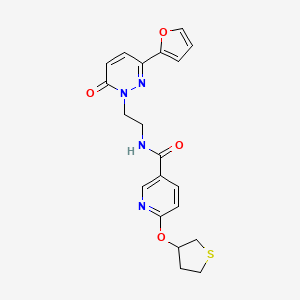
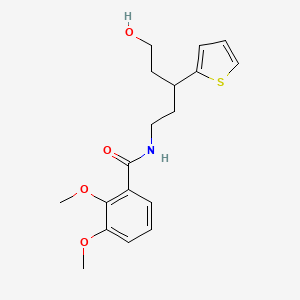
![(E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814798.png)
